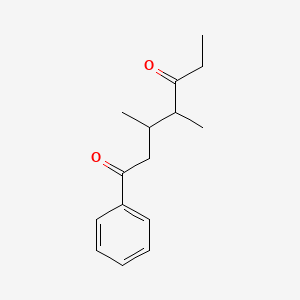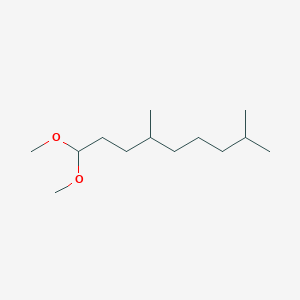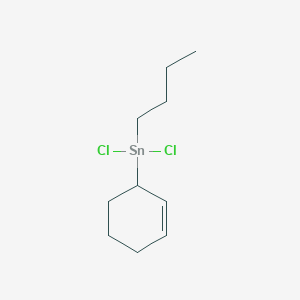![molecular formula C11H21NO3 B14316064 Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate CAS No. 106694-58-0](/img/structure/B14316064.png)
Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate typically involves the reaction of 3-(hydroxymethyl)piperidine with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the piperidine derivative to the acrylate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, leading to modulation of their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate can be compared with other similar compounds such as:
Ethyl 3-(piperidin-1-yl)propanoate: Lacks the hydroxymethyl group, which may affect its biological activity and interactions.
4-Piperidinemethanol: Contains a hydroxymethyl group but lacks the ester functionality, leading to different chemical properties and reactivity.
The presence of both the hydroxymethyl and ester groups in this compound makes it unique and potentially more versatile in its applications.
Propriétés
Numéro CAS |
106694-58-0 |
|---|---|
Formule moléculaire |
C11H21NO3 |
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
ethyl 3-[3-(hydroxymethyl)piperidin-1-yl]propanoate |
InChI |
InChI=1S/C11H21NO3/c1-2-15-11(14)5-7-12-6-3-4-10(8-12)9-13/h10,13H,2-9H2,1H3 |
Clé InChI |
MSGBCIUVGMYVBZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCN1CCCC(C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



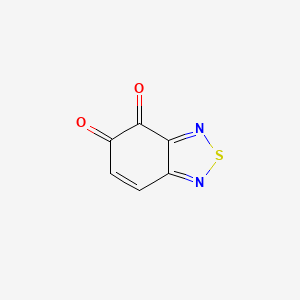
![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)
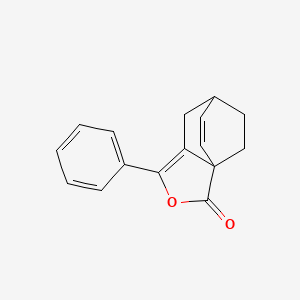
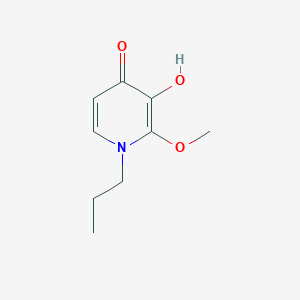
![3,4-Bis[5-(4-thiophen-2-ylthiophen-3-yl)thiophen-2-yl]thiophene](/img/structure/B14316013.png)

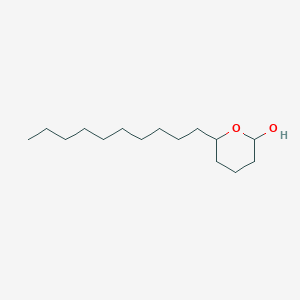
![1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine](/img/structure/B14316024.png)

